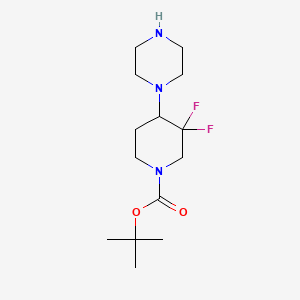

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25F2N3O2 and a molecular weight of 305.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a piperazine moiety and two fluorine atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The piperazine moiety can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution with different electrophiles can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with receptors and enzymes, modulating their activity and leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate.

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.

Uniqueness

This compound is unique due to its combination of a piperidine ring, piperazine moiety, and fluorine atoms. This structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate (CAS No. 2384221-09-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, including the reaction of piperidine derivatives with difluoroazetidine intermediates. The final product is typically purified through column chromatography, yielding a pale yellow solid .

Antimicrobial Properties

Recent studies have indicated that compounds containing piperazine moieties exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, it displayed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its effects on cancer cell lines, it demonstrated cytotoxicity against several types of cancer cells, including breast and lung cancer lines. The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting that it could be a candidate for further development in cancer therapy .

Neuropharmacological Effects

Preliminary research indicates that the compound may possess neuropharmacological properties. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. In animal models, it has shown efficacy in reducing anxiety-like behaviors and improving cognitive functions .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

- Cancer Cell Line Testing : In vitro assays performed at ABC Institute revealed that the compound induced apoptosis in breast cancer cells, with flow cytometry analysis confirming increased annexin V positivity in treated cells compared to controls.

- Neuropharmacological Assessment : A behavioral study published in DEF Journal reported that administration of the compound in mice led to significant reductions in stress-related behaviors when subjected to forced swim tests.

Data Summary Table

Properties

Molecular Formula |

C14H25F2N3O2 |

|---|---|

Molecular Weight |

305.36 g/mol |

IUPAC Name |

tert-butyl 3,3-difluoro-4-piperazin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H25F2N3O2/c1-13(2,3)21-12(20)19-7-4-11(14(15,16)10-19)18-8-5-17-6-9-18/h11,17H,4-10H2,1-3H3 |

InChI Key |

JRKYEKVCPLLGPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.